molecular formula C14H18N2O2 B3864682 8-methoxy-N-(2-methoxyethyl)-4-methylquinolin-2-amine

8-methoxy-N-(2-methoxyethyl)-4-methylquinolin-2-amine

Cat. No.: B3864682
M. Wt: 246.30 g/mol
InChI Key: VYMTXMKWYZWPRQ-UHFFFAOYSA-N
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Description

8-methoxy-N-(2-methoxyethyl)-4-methylquinolin-2-amine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(2-methoxyethyl)-4-methylquinolin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylquinoline.

    Methoxylation: The 4-methylquinoline undergoes methoxylation to introduce the methoxy group at the 8-position.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(2-methoxyethyl)-4-methylquinolin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-methoxy-N-(2-methoxyethyl)-4-methylquinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(2-methoxyethyl)-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    8-methoxyquinoline: Lacks the N-(2-methoxyethyl)amine group.

    4-methylquinoline: Lacks the methoxy and N-(2-methoxyethyl)amine groups.

    N-(2-methoxyethyl)quinoline: Lacks the 4-methyl and 8-methoxy groups.

Uniqueness

8-methoxy-N-(2-methoxyethyl)-4-methylquinolin-2-amine is unique due to the presence of both the methoxy and N-(2-methoxyethyl)amine groups, which may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

8-methoxy-N-(2-methoxyethyl)-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-9-13(15-7-8-17-2)16-14-11(10)5-4-6-12(14)18-3/h4-6,9H,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMTXMKWYZWPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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